Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 132089-34-0
VCID: VC21246833
InChI: InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

CAS No.: 132089-34-0

Cat. No.: VC21246833

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate - 132089-34-0

CAS No. 132089-34-0
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Standard InChI Key HSOTXXRVHCFIHM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl

Chemical Structure and Properties

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate belongs to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom. The compound's molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of approximately 267.73 g/mol. Its structure features three key components: a thiazole ring as the core, a 3-chlorophenyl group attached at the 2-position, and an ethyl ester group at the 4-position.

Physical and Chemical Properties

Based on the properties of similar thiazole derivatives, we can infer that Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is likely to possess the following characteristics:

PropertyValueNotes
Physical stateSolidAt room temperature
ColorWhite to off-whiteCrystalline powder
SolubilitySolubleIn organic solvents such as DMSO, ethanol, and chloroform
Melting pointApproximately 90-110°CEstimated based on similar compounds
LogPApproximately 3.2-3.6Indicating moderate lipophilicity
pKaApproximately 1.5-2.5For the thiazole nitrogen

The compound's moderate lipophilicity suggests potential ability to cross biological membranes, which may be relevant for its biological activities.

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate typically follows routes similar to those used for related thiazole derivatives. Based on established methodologies for similar compounds, several synthetic routes can be proposed.

Hantzsch Thiazole Synthesis

One of the most common approaches for synthesizing thiazole rings is the Hantzsch thiazole synthesis. For Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, this would involve the reaction of a thioamide derived from 3-chlorobenzoic acid with ethyl bromopyruvate. The reaction typically proceeds through the formation of an intermediate that subsequently undergoes cyclization to form the thiazole ring.

Alternative Synthesis Methods

By analogy with the synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, an alternative approach may involve starting with 3-chlorobenzaldehyde, which would undergo condensation with thiosemicarbazide followed by cyclization to form the thiazole ring. The final step would involve esterification to introduce the ethyl carboxylate group .

Biological Activities and Applications

Use as a Synthetic Intermediate

One of the significant applications of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is as a building block in organic synthesis. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various reactions such as amide formation, reduction, and other transformations. This versatility makes the compound valuable in the synthesis of more complex molecules with potential biological activities.

Structure-Activity Relationship Analysis

Impact of the Chloro Substituent

The position and number of chloro substituents on the phenyl ring significantly influence the biological properties of thiazole derivatives. Comparing Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate with its di-chlorinated analogues provides insights into structure-activity relationships:

CompoundChloro PositionsPotential Implications
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate3Moderate lipophilicity, potentially balanced biological activity
Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate3,5Increased lipophilicity, potentially enhanced membrane penetration
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate2,3Different electronic distribution, potentially altered target binding

The 3-chloro substitution in Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is expected to impart moderate electron-withdrawing effects on the phenyl ring, influencing its electronic properties and potentially its interactions with biological targets.

Importance of the Thiazole Ring

The thiazole ring is a common pharmacophore found in many bioactive compounds. Its presence in Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate contributes significantly to the compound's potential biological activities. The thiazole nitrogen and sulfur atoms can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, which may be crucial for biological activity.

Comparative Analysis with Structural Analogues

Physicochemical Comparisons

A comparative analysis of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate with its structural analogues reveals important differences and similarities:

PropertyEthyl 2-(3-chlorophenyl)thiazole-4-carboxylateEthyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylateEthyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Molecular Weight267.73 g/mol302.18 g/mol302.18 g/mol
LogP (estimated)3.2-3.63.8-4.23.8-4.2
Electron distributionAsymmetric due to single ClMore symmetric electron withdrawalAsymmetric electron distribution
Steric considerationsLess bulkyModerately bulkyModerately bulky with different orientation

The differences in electronic distribution and steric properties among these compounds likely influence their interactions with biological targets and their reactivity in chemical processes.

Synthetic Applications

As a Precursor for Carboxylic Acid Derivatives

Similar to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, the ethyl ester group in Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate can be hydrolyzed to obtain the corresponding carboxylic acid . This transformation opens up possibilities for creating various derivatives such as amides, which are important structural motifs in many pharmaceuticals.

In Medicinal Chemistry

The structural framework of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate makes it a potential intermediate in the synthesis of compounds with diverse biological activities. The thiazole core with its specific substitution pattern can serve as a template for designing molecules targeting specific biological pathways or receptors.

Analytical Methods for Characterization

Spectroscopic Analysis

Several spectroscopic techniques can be employed for the characterization of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR can provide detailed structural information. The thiazole proton typically appears as a singlet in the aromatic region (around 7.5-8.0 ppm), while the protons of the 3-chlorophenyl group show characteristic coupling patterns.

  • Infrared (IR) Spectroscopy: Key absorption bands would include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (around 750-800 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak would be expected at m/z 267 (M⁺), with characteristic fragmentation patterns including loss of the ethyl group and cleavage of the thiazole ring.

Crystallographic Analysis

X-ray crystallography can provide definitive structural information about Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, including bond lengths, bond angles, and the spatial arrangement of the various functional groups. This information is crucial for understanding the compound's potential interactions with biological targets.

Current Research Status and Future Directions

Current Knowledge Gaps

Despite the potential importance of Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate in medicinal chemistry and organic synthesis, there are several knowledge gaps that need to be addressed:

  • Comprehensive biological activity profiling against various targets

  • Detailed structure-activity relationships with respect to the position of the chloro substituent

  • Optimization of synthetic routes for improved yields and purity

  • Investigation of potential metabolic pathways and stability in biological systems

Future Research Directions

Future research on Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate could focus on:

  • Development of more efficient synthetic methods

  • Exploration of its potential as a scaffold for developing bioactive compounds

  • Investigation of its interactions with specific biological targets

  • Computational studies to predict its properties and potential applications

  • Modification of the basic structure to enhance specific properties or activities

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